4-Chlorobutyldimethylchlorosilane
Overview
Description
4-Chlorobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a clear, straw-colored liquid with a molecular weight of 185.17 g/mol . This compound is primarily used as a chemical intermediate in various organic synthesis processes.
Preparation Methods
4-Chlorobutyldimethylchlorosilane can be synthesized through the reaction of 4-chlorobutyl chloride with dimethylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Industrial production methods involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
4-Chlorobutyldimethylchlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form various organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorobutyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is employed in the development of drug delivery systems and other pharmaceutical applications.
Industry: This compound is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of 4-Chlorobutyldimethylchlorosilane involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various synthetic processes to create a wide range of products .
Comparison with Similar Compounds
4-Chlorobutyldimethylchlorosilane is similar to other organosilicon compounds, such as:
- 4-Chlorobutyltrimethylsilane
- 4-Chlorobutyltriethoxysilane
- 4-Chlorobutylmethyldichlorosilane
Compared to these compounds, this compound offers unique reactivity due to the presence of two chlorine atoms, which allows for more versatile substitution reactions .
Properties
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
Record name | Chloro(4-chlorobutyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18145-84-1 | |
Record name | Chloro(4-chlorobutyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there alternative surface treatments for capillaries used in heteroduplex analysis?
A2: Yes, the research explored various surface treatments. They tested several silanizing reagents in combination with different polymeric coatings. Aside from 4-chlorobutyldimethylchlorosilane, they investigated allyldimethylchlorosilane, (gamma-methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane, and 7-octenyltrimethoxysilane. [] These were combined with poly(vinylpyrrolidone) and polyacrylamide as potential polymeric coats for the capillary. [] The study also included comparisons with commercially available coated capillaries. []
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